An In-depth Technical Guide to the Basic Properties of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
An In-depth Technical Guide to the Basic Properties of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. The presence of a phenyl group at the 2-position and a saturated pyrazine ring are key structural features that influence its chemical and biological properties. While specific experimental data for this exact molecule is limited in publicly available literature, its basic properties can be inferred from data on its core scaffold and related derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃N₃ | --- |
| Molecular Weight | 199.26 g/mol | [1] |
| CAS Number | 126052-29-7 | [2] |
| Appearance | Solid (form may vary) | [1] |
| Predicted pKa | 7.91 (for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold) | |
| Predicted LogP | Not available | --- |
| Solubility | The hydrochloride salt is expected to have improved aqueous solubility compared to the free base. | [3] |
Synthesis and Characterization
A general synthetic route for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been described, which can be adapted for the synthesis of the 2-phenyl derivative.[4][5]
General Experimental Protocol for Synthesis:
A common synthetic approach involves a multi-step process:
-
Alkylation: Reaction of a suitable piperazine derivative with a 2-halo-1-phenylethan-1-one (e.g., 2-bromo-1-phenylethan-1-one).
-
Cyclization: Intramolecular cyclization of the resulting intermediate to form the imidazo[1,2-a]pyrazine core. This is often achieved by heating with a dehydrating agent or under basic conditions.
-
Reduction: If starting with an unsaturated pyrazine ring, a reduction step (e.g., catalytic hydrogenation) is necessary to yield the 5,6,7,8-tetrahydro derivative.
Characterization:
The structure of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its intermediates would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the presence of the phenyl and tetrahydroimidazo[1,2-a]pyrazine moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Potential Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[6] While direct biological data for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively documented, its structural similarity to other biologically active imidazo[1,2-a]pyrazine derivatives suggests potential involvement in several key signaling pathways.
Gαq Protein Signaling Pathway
Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq proteins.[4][5] Gαq proteins are a family of G protein α subunits that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ).[7][8] This leads to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[9][10]
Gαq Signaling Pathway and Potential Inhibition.
AMPA Receptor Modulation
Certain imidazo[1,2-a]pyrazine derivatives have been investigated as negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[11][12] Their function is crucial for synaptic plasticity, learning, and memory. Modulation of AMPA receptors can have significant effects on neuronal excitability.
Potential Negative Modulation of AMPA Receptors.
cGAS-STING Signaling Pathway
Recent studies have shown that some imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[13][14] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines.[15][16] By inhibiting ENPP1, compounds with this scaffold can potentially enhance STING signaling and boost anti-tumor or anti-viral immune responses.
Potential Role in the cGAS-STING Pathway.
Summary and Future Directions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to a class of compounds with significant therapeutic potential. While specific experimental data on its physicochemical properties and biological activities are currently limited, the known pharmacology of related imidazo[1,2-a]pyrazine derivatives provides a strong rationale for its investigation as a modulator of key signaling pathways, including Gαq, AMPA receptor, and cGAS-STING pathways.
Future research should focus on:
-
Experimental determination of the physicochemical properties (pKa, logP, solubility) of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Detailed in vitro and in vivo studies to elucidate its specific biological targets and mechanism of action.
-
Quantitative analysis of its activity (e.g., IC₅₀, EC₅₀, Ki) against identified targets.
-
Structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties for potential drug development.
This technical guide provides a foundational understanding of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for researchers and drug development professionals. The promising biological activities associated with its core scaffold warrant further investigation to unlock its full therapeutic potential.
References
- 1. 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strike a Pose: Gαq Complexes at the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
